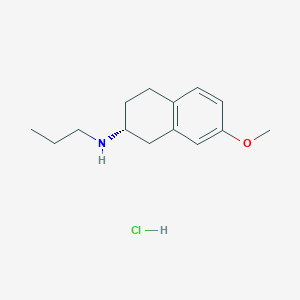
3-(((Benzyloxy)carbonyl)amino)-2,2-dimethylpropanoic acid
Übersicht
Beschreibung
3-(((Benzyloxy)carbonyl)amino)-2,2-dimethylpropanoic acid (abbreviated as 3-Bz-DMP) is an organic compound with a molecular weight of 250.3 g/mol. It is a colorless, odorless, and water-soluble solid. 3-Bz-DMP is a structural isomer of the amino acid L-aspartic acid, and it is used in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
- Role of N-CBZ-3-AMINO-2,2-DIMETHYLPROPANIC ACID : N-CBZ-3-AMINO-2,2-DIMETHYLPROPANIC ACID serves as an organoboron reagent in SM coupling reactions. Its mild reaction conditions and functional group tolerance make it valuable for constructing complex molecules .
- Role of N-CBZ-3-AMINO-2,2-DIMETHYLPROPANIC ACID : The compound may play a role in enhancing neuroprotection therapies by promoting angiogenesis .
Suzuki–Miyaura Coupling
Neuroprotection Chemotherapy Enhancement
Antimicrobial Agents
Wirkmechanismus
Target of Action
It is known that amino acid derivatives can influence the secretion of anabolic hormones .
Mode of Action
It’s worth noting that the compound contains a benzyloxy carbonyl group, which is often used in organic synthesis as a protecting group for amines . The presence of this group could potentially influence the compound’s interactions with its targets.
Biochemical Pathways
It’s known that amino acid derivatives can play a role in various biochemical pathways, including those involved in exercise and stress response .
Pharmacokinetics
It’s known that the compound is a small molecule, which typically allows for good absorption and distribution within the body .
Result of Action
As an amino acid derivative, it may influence protein synthesis and other cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(((Benzyloxy)carbonyl)amino)-2,2-dimethylpropanoic acid. For instance, factors such as pH and temperature can affect the stability of the compound and its interactions with biological targets .
Eigenschaften
IUPAC Name |
2,2-dimethyl-3-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,11(15)16)9-14-12(17)18-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFTYAHGTZYYGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(((Benzyloxy)carbonyl)amino)-2,2-dimethylpropanoic acid | |
Synthesis routes and methods
Procedure details












Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-methoxybenzyl)-5-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-1H-1,2,3-benzotriazole](/img/structure/B2528972.png)
![N-(2-ethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2528973.png)
![ethyl (3E)-3-({[(E)-(2-nitrophenyl)-C-hydroxycarbonohydrazonoyl]formamido}imino)butanoate](/img/structure/B2528974.png)
![7-(3-methoxyphenyl)-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2528975.png)
![N-[2-(4-Ethylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B2528976.png)
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(diethylamino)ethyl)oxalamide](/img/structure/B2528979.png)
![(E)-2-(2-(4-(3-(naphthalen-1-yl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2528980.png)
![4-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2528982.png)

![Ethyl 3-[(2-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2528987.png)
![methyl 2-methyl-4-oxo-3-phenyl-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2528989.png)

![8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2528992.png)
![1-Oxaspiro[4.6]undecan-2-ylmethanesulfonyl chloride](/img/structure/B2528993.png)